

A Comparative Analysis of the Cross-Reactivity Profile of 4-Propoxypyrimidine-2-thiol

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Compound of Interest

Compound Name: 4-Propoxypyrimidine-2-thiol

Cat. No.: B1308422

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This guide provides a comparative analysis of the cross-reactivity profile of **4-Propoxypyrimidine-2-thiol** against other compounds sharing a similar pyrimidine-based scaffold. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of its off-target interaction potential, supported by experimental data and detailed protocols. Understanding the cross-reactivity of a compound is crucial for assessing its specificity and potential for off-target effects, which are critical considerations in drug discovery and development.

Comparative Cross-Reactivity Data

The following table summarizes the quantitative data on the cross-reactivity of **4-Propoxypyrimidine-2-thiol** and its structural analogs against a panel of selected kinases. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the compound required to inhibit the activity of a given enzyme by 50%. Lower IC₅₀ values are indicative of higher potency.

Compound	Target Kinase	IC50 (μM)	Assay Type
4-Propoxypyrimidine-2-thiol	SRC	15.2	Kinase Glo
ABL1	> 50	Kinase Glo	
EGFR	32.8	Kinase Glo	
VEGFR2	> 50	Kinase Glo	
Compound A (Alternative)	SRC	25.6	Kinase Glo
ABL1	> 50	Kinase Glo	
EGFR	45.1	Kinase Glo	
VEGFR2	> 50	Kinase Glo	
Compound B (Alternative)	SRC	8.9	Kinase Glo
ABL1	42.1	Kinase Glo	
EGFR	12.5	Kinase Glo	
VEGFR2	> 50	Kinase Glo	

Experimental Protocols

A detailed methodology for the kinase inhibition assay is provided below to ensure reproducibility and allow for a clear understanding of the data presented.

Kinase Inhibition Assay Protocol (Kinase-Glo®)

This protocol outlines the procedure for assessing the inhibitory effect of the test compounds on the activity of various kinases using the Kinase-Glo® luminescent kinase assay.

1. Reagent Preparation:

- Prepare a stock solution of each test compound in 100% DMSO.
- Serially dilute the stock solutions to obtain a range of concentrations for IC50 determination.

- Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
- Prepare a kinase buffer solution containing the specific kinase, its substrate, and ATP at the K_m concentration for that enzyme.

2. Assay Procedure:

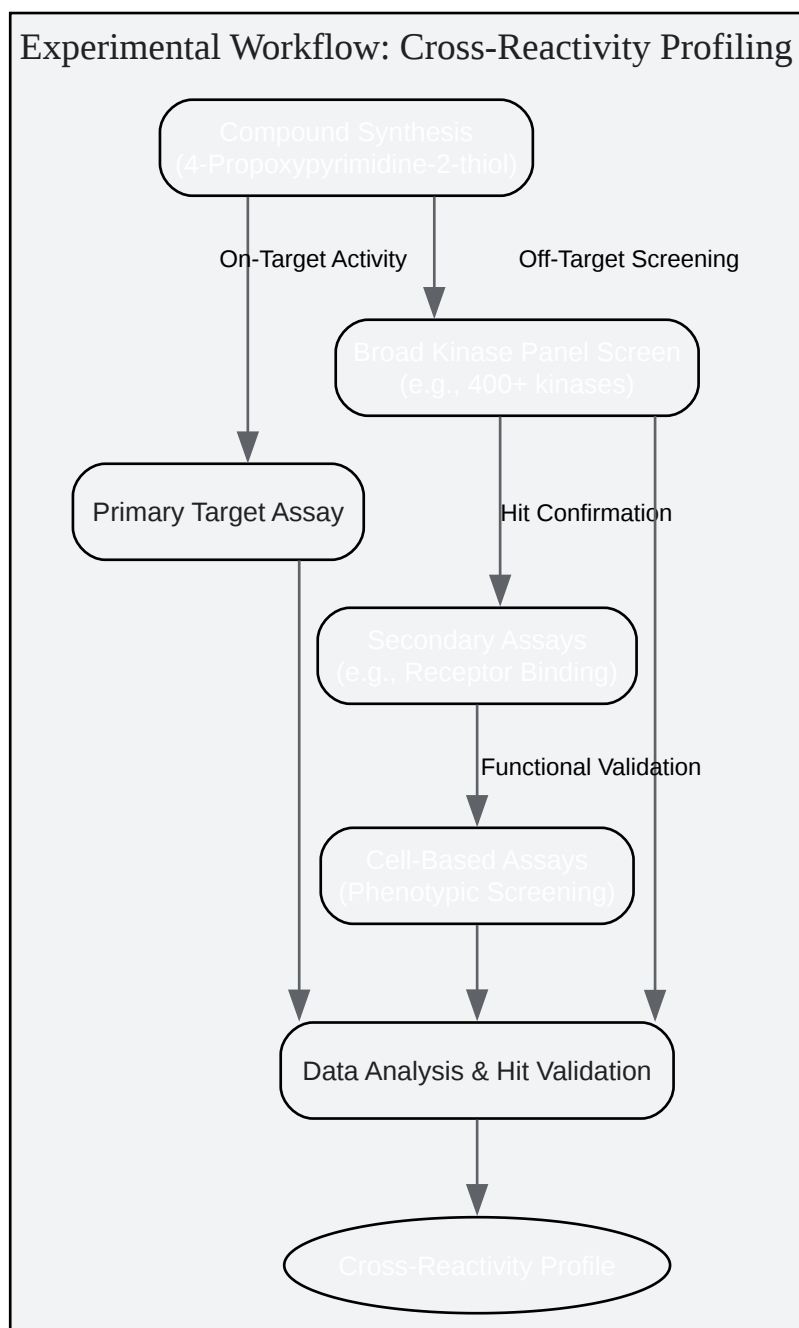
- Add 5 μ L of the kinase buffer solution to each well of a 384-well plate.
- Add 50 nL of each concentration of the test compound or DMSO (as a control) to the respective wells.
- Incubate the plate at room temperature for 1 hour to allow for the kinase reaction to occur.
- After incubation, add 10 μ L of the prepared Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
- Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.

3. Data Acquisition and Analysis:

- Measure the luminescence of each well using a plate reader.
- The luminescent signal is proportional to the amount of ATP remaining in the well, which is inversely correlated with kinase activity.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Determine the IC_{50} values by fitting the concentration-response data to a four-parameter logistic curve using appropriate software.

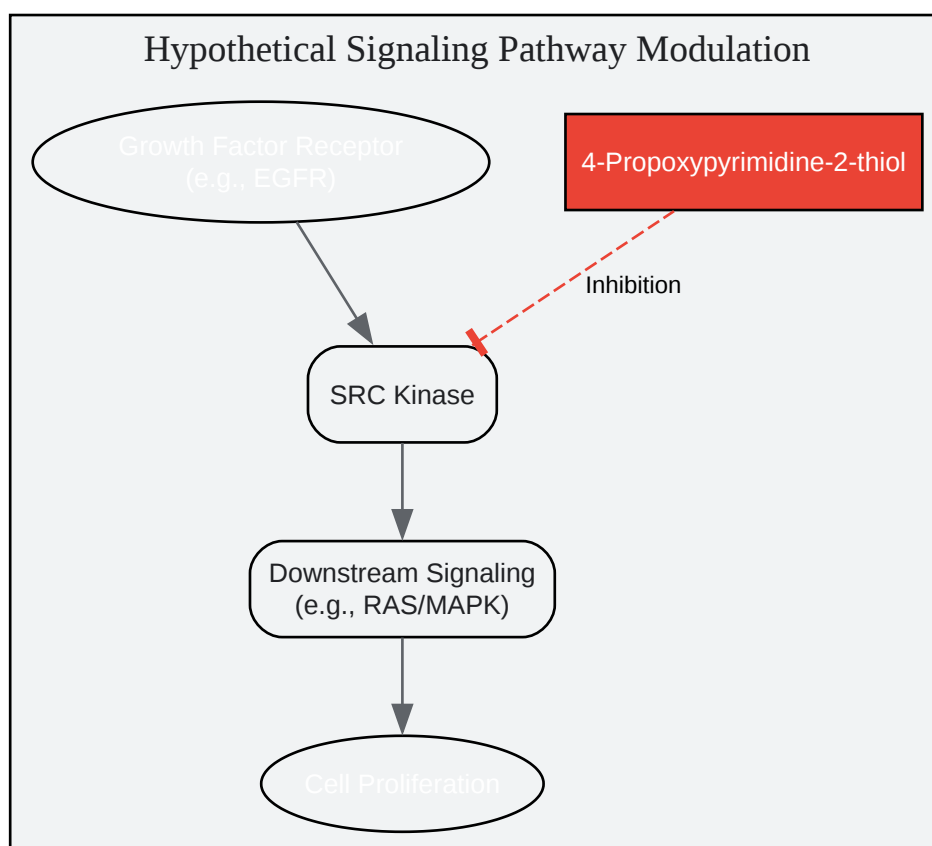
Visualizations

The following diagrams illustrate the experimental workflow for cross-reactivity profiling and a hypothetical signaling pathway that could be affected by the off-target activities of **4-Propoxypyrimidine-2-thiol**.



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Caption: Workflow for assessing the cross-reactivity of a test compound.



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Caption: Inhibition of SRC kinase by **4-Propoxypyrimidine-2-thiol**.

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